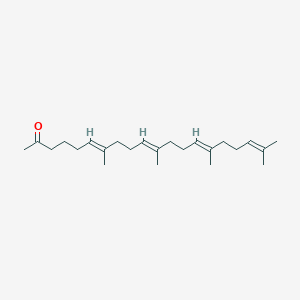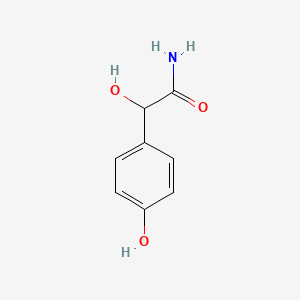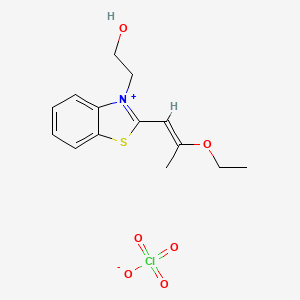
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate is a synthetic organic compound that belongs to the benzothiazolium family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both ethoxy and hydroxyethyl groups, suggests potential utility in specialized chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate typically involves the reaction of benzothiazole derivatives with ethoxy and hydroxyethyl substituents. Common synthetic routes may include:
Step 1: Alkylation of benzothiazole with ethoxy and hydroxyethyl groups under controlled conditions.
Step 2: Formation of the perchlorate salt through the reaction with perchloric acid or a perchlorate salt.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: to control reaction parameters.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions may involve replacing one or more functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazolium oxides, while substitution could produce various substituted benzothiazolium derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium derivatives: Compounds with similar benzothiazole cores but different substituents.
Ethoxy and hydroxyethyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzothiazolium derivatives.
Properties
Molecular Formula |
C14H18ClNO6S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[2-[(E)-2-ethoxyprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]ethanol;perchlorate |
InChI |
InChI=1S/C14H18NO2S.ClHO4/c1-3-17-11(2)10-14-15(8-9-16)12-6-4-5-7-13(12)18-14;2-1(3,4)5/h4-7,10,16H,3,8-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b11-10+; |
InChI Key |
VMUDYVOTMLFICS-ASTDGNLGSA-M |
Isomeric SMILES |
CCO/C(=C/C1=[N+](C2=CC=CC=C2S1)CCO)/C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
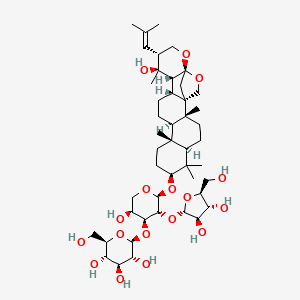
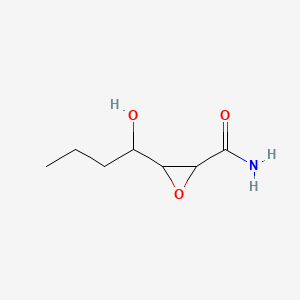
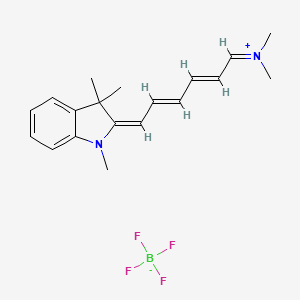
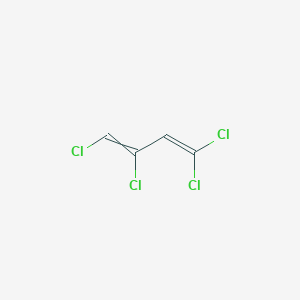
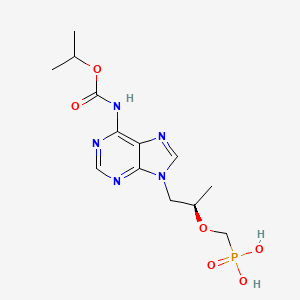
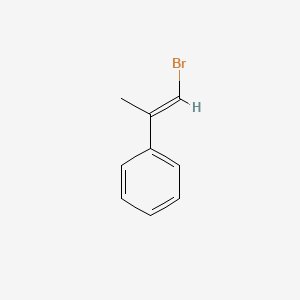
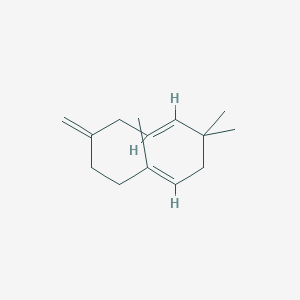
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
